molecular formula C20H23FN2O3 B248772 1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzyl)piperazine

Katalognummer B248772
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: FFHSUCFCAFGRJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzyl)piperazine, commonly known as DF-MDBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Wirkmechanismus

The exact mechanism of action of DF-MDBP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which results in the modulation of various neurotransmitter systems in the brain.
Biochemical and physiological effects:
DF-MDBP has been shown to induce various biochemical and physiological effects, including changes in serotonin levels, neuronal activity, and behavior. It has also been shown to exhibit hallucinogenic properties, similar to other compounds that act on the 5-HT2A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

DF-MDBP has several advantages for lab experiments, including its high affinity towards the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its hallucinogenic properties can be a limitation for certain types of experiments, and caution should be exercised when handling this compound.

Zukünftige Richtungen

There are several potential future directions for research involving DF-MDBP. These include:
1. Further elucidation of the mechanism of action of DF-MDBP and its effects on various neurotransmitter systems.
2. Development of DF-MDBP derivatives with improved pharmacological properties and reduced hallucinogenic effects.
3. Investigation of the therapeutic potential of DF-MDBP and its derivatives for various psychiatric disorders.
4. Exploration of the potential use of DF-MDBP and its derivatives as research tools for studying the 5-HT2A receptor and other serotonin receptors.
In conclusion, DF-MDBP is a promising compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. Further research is needed to fully understand its mechanism of action and explore its therapeutic potential for various psychiatric disorders.

Synthesemethoden

DF-MDBP can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoyl chloride with 2-fluorobenzylpiperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

DF-MDBP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant affinity towards serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various psychiatric disorders such as depression and anxiety.

Eigenschaften

Produktname

1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzyl)piperazine

Molekularformel

C20H23FN2O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

(3,5-dimethoxyphenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23FN2O3/c1-25-17-11-16(12-18(13-17)26-2)20(24)23-9-7-22(8-10-23)14-15-5-3-4-6-19(15)21/h3-6,11-13H,7-10,14H2,1-2H3

InChI-Schlüssel

FFHSUCFCAFGRJN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3F)OC

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.